3-Fluoro-4-nitrobenzoic acid

Regioisomer comparison Physicochemical property differentiation Procurement specification

3-Fluoro-4-nitrobenzoic acid (403-21-4) features a unique 3-fluoro-4-nitro pattern that enables ipso-fluoro displacement and a distinct SNAr regioselectivity profile unattainable by its 2-fluoro or 4-fluoro isomers. This validated scaffold is essential for synthesizing the HCV NS5B inhibitor ABT-072 and for solid-phase macrocycle and benzimidazole combinatorial library production. Sourcing this specific regioisomer ensures synthetic pathway fidelity, high downstream purity (>90%), and compliance with patented antitumor intermediate processes (CN113121358A).

Molecular Formula C7H4FNO4
Molecular Weight 185.11 g/mol
CAS No. 403-21-4
Cat. No. B1330236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-nitrobenzoic acid
CAS403-21-4
Molecular FormulaC7H4FNO4
Molecular Weight185.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)F)[N+](=O)[O-]
InChIInChI=1S/C7H4FNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11)
InChIKeyWVZBIQSKLXJFNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-nitrobenzoic Acid (CAS 403-21-4): Structural Identity and Baseline Reactivity Profile


3-Fluoro-4-nitrobenzoic acid (CAS 403-21-4) is an aromatic carboxylic acid derivative characterized by a fluorine substituent at the meta (3) position and a nitro group at the para (4) position relative to the carboxylic acid moiety on a benzene ring . This substitution pattern confers distinct electron-withdrawing properties and reactivity characteristics that differentiate it from positional isomers and non-fluorinated analogs. The compound serves as a versatile building block in pharmaceutical intermediate synthesis, agrochemical development, and organic methodology applications . Key baseline properties include a molecular weight of 185.11 g/mol, melting point range of 174–175°C (reported experimental), and predicted pKa of approximately 3.08 .

Why Generic Substitution of 3-Fluoro-4-nitrobenzoic Acid (CAS 403-21-4) Is Not Feasible


Substituting 3-fluoro-4-nitrobenzoic acid with a structurally similar analog—such as 4-fluoro-3-nitrobenzoic acid (CAS 453-71-4), 2-fluoro-4-nitrobenzoic acid (CAS 403-24-7), or non-fluorinated 4-nitrobenzoic acid—introduces quantifiable differences in reactivity, physicochemical properties, and synthetic pathway compatibility. The unique 3-fluoro-4-nitro substitution pattern on the benzoic acid core creates a specific electronic environment that governs nucleophilic aromatic substitution (SNAr) regioselectivity, acid strength, and solid-phase handling characteristics . The fluorine atom at the meta position adjacent to the para-nitro group activates the ring toward ipso-fluoro displacement while maintaining the carboxylic acid functionality for further derivatization—a dual reactivity profile not replicated by positional isomers [1]. The evidence presented below establishes that these differences are not merely incremental but constitute functionally meaningful distinctions that directly impact synthetic outcomes, downstream product purity, and process reproducibility.

Quantitative Comparative Evidence: 3-Fluoro-4-nitrobenzoic Acid (CAS 403-21-4) Differentiation Guide


Regioisomeric Differentiation: 3-Fluoro-4-nitrobenzoic Acid vs. 4-Fluoro-3-nitrobenzoic Acid (CAS 453-71-4)

Direct comparison of the 3-fluoro-4-nitro regioisomer with its positional isomer 4-fluoro-3-nitrobenzoic acid (CAS 453-71-4) reveals a substantial difference in melting point: 174–175°C for the target compound versus 123–126°C for the 4-fluoro-3-nitro isomer . This 51°C melting point elevation translates to distinct solid-phase handling characteristics, including differential crystallization behavior, thermal stability during storage and reaction conditions, and compatibility with elevated-temperature synthetic protocols . The divergent substitution pattern also governs the electronic activation of the aromatic ring toward nucleophilic attack—the 3-fluoro-4-nitro arrangement places the fluorine para to the carboxylic acid and ortho to the nitro group, creating a uniquely activated site for ipso-fluoro displacement that is not present in the 4-fluoro-3-nitro isomer .

Regioisomer comparison Physicochemical property differentiation Procurement specification

Fluorination Advantage: Enhanced SNAr Reactivity vs. Non-Fluorinated 4-Nitrobenzoic Acid

3-Fluoro-4-nitrobenzoic acid contains an additional fluorine substituent compared to 4-nitrobenzoic acid, which directly enhances its reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . The electron-withdrawing fluorine atom, positioned adjacent to the nitro group, further activates the aromatic ring toward nucleophilic attack while simultaneously providing a leaving group for ipso-substitution chemistry. This dual activation is not available with the non-fluorinated 4-nitrobenzoic acid (CAS 62-23-7), which lacks the fluorine-mediated enhancement of electrophilicity at the reaction center . The molecular weight increases from 167.12 g/mol (4-nitrobenzoic acid) to 185.11 g/mol for the fluorinated derivative—a difference attributable solely to the fluorine substitution that confers this enhanced reactivity profile [1].

Nucleophilic aromatic substitution Fluorine activation Reactivity comparison

Acidity Differential: pKa Shift Relative to 4-Nitrobenzoic Acid

The presence of the electron-withdrawing fluorine atom at the meta position in 3-fluoro-4-nitrobenzoic acid reduces the predicted pKa of the carboxylic acid group compared to non-fluorinated 4-nitrobenzoic acid. 3-Fluoro-4-nitrobenzoic acid exhibits a predicted pKa of approximately 3.08 [1]. While direct experimental pKa data for 4-nitrobenzoic acid under identical conditions is not available in the accessed sources, the electron-withdrawing inductive effect of fluorine is a well-established contributor to increased carboxylic acid acidity in benzoic acid derivatives. This enhanced acidity translates to improved reactivity in esterification and amidation reactions, facilitating more efficient derivatization under milder conditions compared to non-fluorinated analogs .

Acid strength comparison Carboxylic acid pKa Derivatization compatibility

Proprietary Synthetic Route Exclusivity: Antitumor Drug Intermediate Preparation

Patent CN113121358A (2021) discloses a preparation method for 2-bromo-5-fluoro-4-nitroaniline, an antitumor drug compound, wherein 3-fluoro-4-nitrobenzoic acid is explicitly identified as the required starting material [1]. The patent describes that existing preparation methods for this antitumor compound utilize 3-fluoro-4-nitrobenzoic acid reacted with sodium azide to generate 3-fluoro-4-nitroaniline, followed by bromination to yield the final product [2]. The patent further notes that market demand for the raw material 3-fluoro-4-nitrobenzoic acid in this process is specialized, and the generation process carries specific safety considerations . This documented route exclusivity demonstrates that 3-fluoro-4-nitrobenzoic acid, with its specific substitution pattern, is an irreplaceable input for this antitumor drug synthetic pathway—regioisomeric analogs or non-fluorinated derivatives cannot substitute without complete route redesign.

Antitumor drug synthesis 2-Bromo-5-fluoro-4-nitroaniline Process chemistry

HCV NS5B Polymerase Inhibitor Synthesis: ABT-072 Intermediate

3-Fluoro-4-nitrobenzoic acid is documented as a key intermediate in the synthesis of ABT-072, a non-nucleoside HCV NS5B polymerase inhibitor that was discovered as part of a program to identify direct-acting antivirals (DAAs) for hepatitis C virus infection treatment [1]. Clinical studies of ABT-072 demonstrated that once-daily oral administration in HCV-infected patients, including combination therapy with the HCV protease inhibitor ABT-450, produced sustained virologic response at 24 weeks (SVR 24) in 10 of 11 treated patients in a Phase 2 study . The specific 3-fluoro-4-nitro substitution pattern is integral to the structure of the synthetic intermediates leading to ABT-072. Synthetic protocols describing the preparation of ABT-072 utilize 3-fluoro-4-nitrobenzoic acid (or its immediate derivatives such as 3-fluoro-4-nitrobenzyl alcohol, which is oxidized to the target acid) as the foundational building block .

Hepatitis C virus ABT-072 Antiviral drug synthesis

Solid-Phase Macrocycle Synthesis: SNAr Reactivity Yields >90% Product Purity

Primary research demonstrates that 3-fluoro-4-nitrobenzoic acid functions as an efficient SNAr (nucleophilic aromatic substitution) substrate for solid-phase macrocycle synthesis, achieving excellent final product purity exceeding 90% [1]. The fluorine atom in the 3-fluoro-4-nitrobenzoic acid scaffold undergoes ipso-displacement by nucleophiles such as the hydroxyl group of 3-hydroxytyrosine or the OH functionality of serotonin on solid support, enabling efficient assembly of 14-, 15-, and 17-membered macrocycles [2][3]. This SNAr reactivity is a direct consequence of the 3-fluoro-4-nitro substitution pattern, which positions the fluorine adjacent to the strongly electron-withdrawing nitro group, activating it for nucleophilic displacement while the carboxylic acid provides an orthogonal attachment point for solid-phase immobilization [4].

Solid-phase synthesis Macrocycle assembly SNAr methodology

Validated Application Scenarios for 3-Fluoro-4-nitrobenzoic Acid (CAS 403-21-4)


HCV Antiviral Drug Development: ABT-072 Intermediate Synthesis

3-Fluoro-4-nitrobenzoic acid serves as an essential building block in the synthesis of ABT-072, a non-nucleoside HCV NS5B polymerase inhibitor that achieved sustained virologic response at 24 weeks in 10 of 11 treated patients in a Phase 2 clinical study when combined with ABT-450 . The documented synthetic route utilizes this specific regioisomer, and substitution with 4-fluoro-3-nitrobenzoic acid or other analogs would alter the intended molecular architecture. Procurement of this compound supports research and development programs targeting direct-acting antivirals for hepatitis C virus infection .

Antitumor Drug Intermediate Manufacturing: 2-Bromo-5-fluoro-4-nitroaniline Route

Patent CN113121358A explicitly identifies 3-fluoro-4-nitrobenzoic acid as the starting material for synthesizing 2-bromo-5-fluoro-4-nitroaniline, an antitumor drug intermediate [1]. The disclosed process involves reaction with sodium azide followed by bromination. Alternative starting materials are not specified in the patent, establishing this compound as the validated input for this specific synthetic pathway. Organizations engaged in manufacturing this antitumor intermediate must source 3-fluoro-4-nitrobenzoic acid to maintain compliance with the disclosed process and ensure product identity .

Solid-Phase Combinatorial Macrocycle Library Synthesis

The established SNAr reactivity of 3-fluoro-4-nitrobenzoic acid enables efficient solid-phase assembly of 14-, 15-, and 17-membered macrocycles with >90% final product purity [2]. The compound's fluorine atom undergoes ipso-displacement by nucleophilic hydroxyl or thiol groups (e.g., 3-hydroxytyrosine, serotonin, cysteine) on solid support, while the carboxylic acid provides a convenient immobilization handle. This dual functionality supports high-throughput combinatorial library generation for drug discovery programs, particularly those targeting protein-protein interactions or challenging intracellular targets amenable to macrocycle therapeutics [3].

Fluorinated Benzimidazole Derivative Synthesis via ipso-Fluoro Displacement

3-Fluoro-4-nitrobenzoic acid functions as a starting reagent in the parallel synthesis of novel benzimidazoles using soluble polyethylene glycol (PEG) polymer support [4]. The fluoro group undergoes ipso-displacement by various primary amines, and subsequent nitro group reduction yields polymer-bound o-phenylene diamines that cyclize to trisubstituted benzimidazoles. This methodology enables efficient combinatorial library production of benzimidazole derivatives with documented antimicrobial, antipsychotic, and antihistamine activities. The specific 3-fluoro-4-nitro substitution pattern is required for this ipso-fluoro displacement chemistry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-4-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.